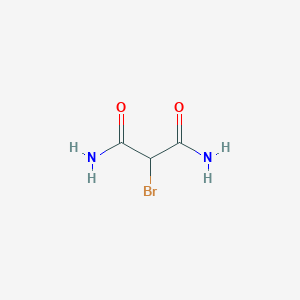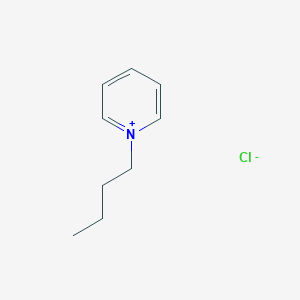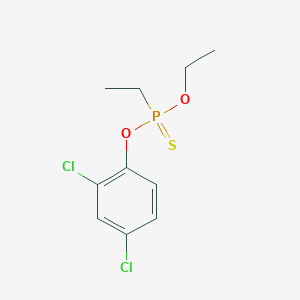
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate, commonly known as dichlorvos, is a chemical compound used as an insecticide and acaricide. It was first synthesized in 1954 and has since been used in various agricultural and household applications. Dichlorvos is a highly toxic compound that can cause serious health problems if not handled properly.
Mecanismo De Acción
Dichlorvos acts as a cholinesterase inhibitor, meaning it inhibits the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, dichlorvos causes an accumulation of ACh in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
In addition to its insecticidal properties, dichlorvos has been found to have toxic effects on humans and animals. Exposure to dichlorvos can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, dizziness, and difficulty breathing. Prolonged exposure can lead to more serious health problems, including neurological damage, liver and kidney damage, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorvos is commonly used in laboratory experiments to study the effects of cholinesterase inhibition on the nervous system. Its advantages include its high potency and rapid onset of action. However, its toxicity and potential health risks make it difficult to work with, and proper safety precautions must be taken.
Direcciones Futuras
There are several areas of future research for dichlorvos. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the nervous system. Researchers are exploring the use of dichlorvos as a tool for mapping neural circuits and studying the effects of cholinesterase inhibition on the nervous system. Additionally, there is a need for further research into the potential health effects of dichlorvos exposure and ways to mitigate these risks.
Conclusion
In conclusion, dichlorvos is a highly toxic compound with both insecticidal and potential therapeutic properties. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect. While dichlorvos has been extensively studied for its insecticidal properties, further research is needed to explore its potential therapeutic uses and to better understand its potential health risks.
Métodos De Síntesis
Dichlorvos is synthesized by the reaction of 2,4-dichlorophenol with diethyl phosphorochloridothionate. The resulting product is then treated with sodium ethoxide to form dichlorvos. The reaction can be represented as follows:
2,4-dichlorophenol + diethyl phosphorochloridothionate → dichlorvos + ethyl chloride + diethyl phosphorothioate
Aplicaciones Científicas De Investigación
Dichlorvos has been extensively studied for its insecticidal properties. It is commonly used to control pests in agricultural crops, livestock, and household settings. It has also been used to control insect-borne diseases such as malaria and dengue fever. In addition to its insecticidal properties, dichlorvos has been studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
1593-27-7 |
|---|---|
Nombre del producto |
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate |
Fórmula molecular |
C10H13Cl2O2PS |
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
(2,4-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2O2PS/c1-3-13-15(16,4-2)14-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
CFMXHMRTOXUWQI-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)OC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCOP(=S)(CC)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



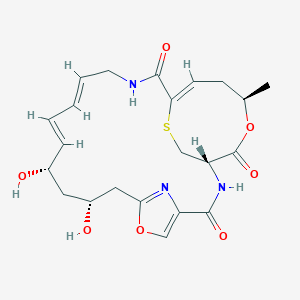
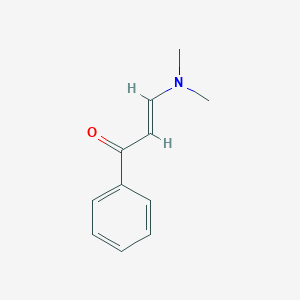
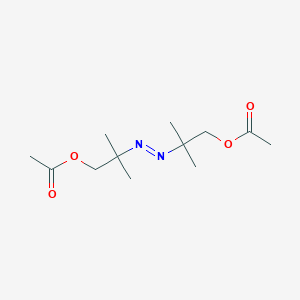

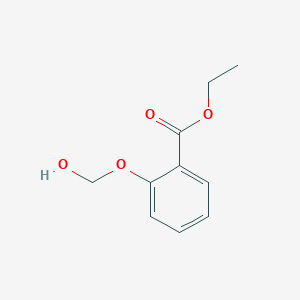
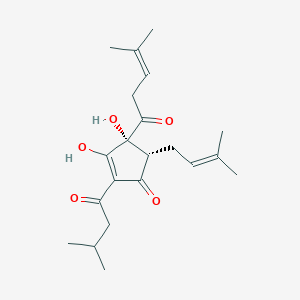
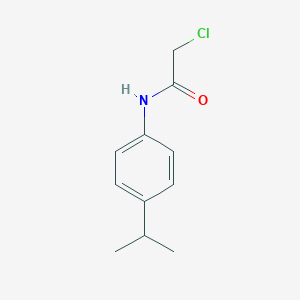
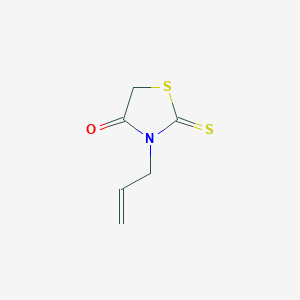
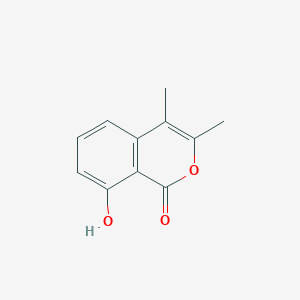
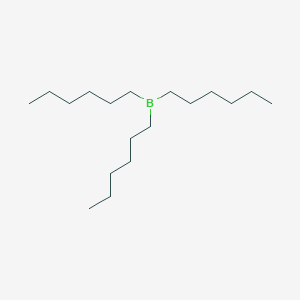
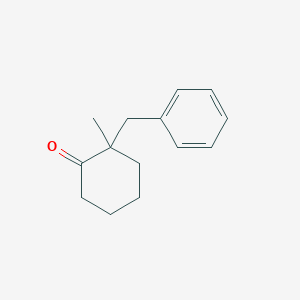
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
